Cephalotaxine
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Overview
Description
Cephalotaxine is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cephalotaxine typically involves multiple steps, including cyclization and functional group transformations. The specific synthetic route may vary depending on the desired yield and purity. Common reagents used in the synthesis include methoxy groups, azapentacyclic intermediates, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cephalotaxine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts to facilitate cyclization and other transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, Cephalotaxine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to form stable complexes with proteins and other biomolecules makes it a subject of interest in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of Cephalotaxine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, inflammation regulation, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,6R,12R)-4-Methoxy-10-oxido-16,18-dioxa-10-azoniapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,12-diol .
- (2S,3S,6S)-3-Hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),13,15(19)-trien-4-one .
Uniqueness
The uniqueness of Cephalotaxine lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This makes it particularly valuable in research and industrial applications where precise molecular interactions are crucial.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(3R,6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16?,17-,18+/m0/s1 |
InChI Key |
YMNCVRSYJBNGLD-UQJFVLDMSA-N |
Isomeric SMILES |
COC1=C[C@@]23CCCN2CCC4=CC5=C(C=C4C3[C@H]1O)OCO5 |
SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Pictograms |
Irritant |
Synonyms |
Ceflatonin cephalotaxine homoharringtonine Homoharringtonine (3(R))-isomer Omacetaxine omacetaxine mepesuccinate Synribo |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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